molecular formula C10H10F3NO B181379 N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide CAS No. 7497-27-0

N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide

Cat. No. B181379
CAS RN: 7497-27-0
M. Wt: 217.19 g/mol
InChI Key: ZPEZUSBHIYTLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide, commonly known as DMTFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMTFA is a white crystalline powder that is soluble in organic solvents and is commonly used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis.

Mechanism Of Action

DMTFA reacts with functional groups in the analyte molecule to form a derivative that is more volatile and stable than the original compound. This derivative can then be analyzed using N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide, which separates the compounds based on their molecular weight and structure.

Biochemical And Physiological Effects

DMTFA is not known to have any significant biochemical or physiological effects on living organisms. However, it should be handled with care as it is a toxic compound and can cause skin and eye irritation.

Advantages And Limitations For Lab Experiments

The main advantage of using DMTFA as a derivatizing agent is its ability to react with a wide range of compounds, which makes it a versatile tool for N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide analysis. Additionally, DMTFA derivatives are highly stable and volatile, which makes them easy to analyze using N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide.
One limitation of using DMTFA is that it can only be used for compounds that have functional groups that can react with it. Additionally, DMTFA derivatives can be difficult to separate from each other using N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide, which can limit its analytical capabilities.

Future Directions

There are several potential future directions for DMTFA research. One area of interest is the development of new derivatizing agents that can react with a wider range of compounds and produce more stable derivatives. Additionally, researchers may explore the use of DMTFA derivatives in other analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. Finally, there is potential for the use of DMTFA derivatives in the development of new drugs or therapeutic agents.

Synthesis Methods

DMTFA can be synthesized by reacting 2,6-dimethylaniline with trifluoroacetic anhydride in the presence of a catalyst. The reaction yields DMTFA as a white crystalline powder with a high purity level.

Scientific Research Applications

DMTFA has been widely used in scientific research due to its ability to react with a wide range of compounds, including alcohols, amines, and carboxylic acids. This property makes it an ideal derivatizing agent for N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide analysis, which is a highly sensitive analytical technique used to identify and quantify compounds in complex mixtures.

properties

CAS RN

7497-27-0

Product Name

N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H10F3NO/c1-6-4-3-5-7(2)8(6)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15)

InChI Key

ZPEZUSBHIYTLLY-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(F)(F)F

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(F)(F)F

Other CAS RN

7497-27-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.